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Compound of Interest

Compound Name: 5-(M-Tolyl)tetrazole

Cat. No.: B3010728 Get Quote

Comparative NMR Analysis of Tolyltetrazole
Isomers
A comprehensive spectroscopic comparison of 5-(m-Tolyl)tetrazole and its structural isomers,

5-(o-Tolyl)tetrazole and 5-(p-Tolyl)tetrazole, is presented. This guide provides a detailed

analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering valuable data

for researchers and scientists engaged in drug discovery and organic synthesis. The distinct

electronic environments of the tolyl substituents in the ortho, meta, and para positions lead to

characteristic shifts in the NMR spectra, allowing for unambiguous structural elucidation.

¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in parts per million (ppm) for the three tolyltetrazole isomers are

summarized below. The data highlights the influence of the methyl group's position on the

electronic environment of the aromatic and tetrazole rings. Notably, the presented data

corresponds to the 2H-tautomer for the ortho and meta isomers, and the 1H-tautomer for the

para isomer.

Table 1: ¹H NMR Spectral Data of 5-(Tolyl)tetrazole Isomers
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Compound Solvent
Spectrometer
Frequency (MHz)

Chemical Shift (δ,
ppm)

5-(m-Tolyl)-2H-

tetrazole
CDCl₃ 400

8.01-7.97 (m, 2H),

7.39-7.27 (m, 2H),

2.42 (s, 3H)[1]

5-(o-Tolyl)-2H-

tetrazole
CDCl₃ 400

8.08-7.92 (m, 2H),

7.39-7.27 (m, 2H),

2.42 (s, 3H)[1]

5-(p-Tolyl)-1H-

tetrazole
DMSO-d₆ 400

16.67 (br, 1H), 7.85

(d, 2H), 7.34 (d, 2H),

2.32 (s, 3H)[2]

Table 2: ¹³C NMR Spectral Data of 5-(Tolyl)tetrazole Isomers

Compound Solvent
Spectrometer
Frequency (MHz)

Chemical Shift (δ,
ppm)

5-(m-Tolyl)-2H-

tetrazole
CDCl₃ 100

165.4, 138.6, 131.3,

128.8, 127.6, 126.8,

124.2, 21.3[1]

5-(o-Tolyl)-2H-

tetrazole
CDCl₃ 100

165.4, 138.6, 131.3,

128.8, 127.6, 126.7,

124.1, 21.3[1]

5-(p-Tolyl)-1H-

tetrazole
DMSO-d₆ 100

155.58, 141.75,

130.47, 127.42,

121.90, 21.55[2]

Experimental Protocols
General NMR Spectroscopy Procedure
Sample Preparation: Approximately 10 mg of the analyte was dissolved in 600 µL of deuterated

dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3] The solution was mixed

thoroughly to ensure complete dissolution and then transferred to a 5 mm NMR tube.[3]
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz NMR

spectrometer.[4]

Data Acquisition: ¹H NMR spectra were acquired at 20 °C. Chemical shifts are reported in ppm

relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent signal as

a reference (DMSO-d₅ at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm). ¹³C NMR spectra were recorded

at 100 MHz and referenced to the solvent signal (DMSO-d₆ at δ 39.5 ppm or CDCl₃ at δ 77.2

ppm).[5]

Structural and NMR Signal Correlation
The following diagram illustrates the chemical structure of 5-(m-Tolyl)tetrazole and the

correlation between its constituent atoms and their expected NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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